8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Historical Evolution of Tropane Alkaloid-Inspired Scaffolds
The 8-azabicyclo[3.2.1]octane pharmacophore traces its origins to naturally occurring tropane alkaloids such as atropine and scopolamine, first isolated in the early 19th century. These compounds demonstrated the pharmacological potential of bicyclic amines, particularly their ability to modulate cholinergic receptors. The structural elucidation of hyoscyamine in 1833 marked a pivotal moment, revealing the importance of the bicyclo[3.2.1]octane core in mediating antimuscarinic activity.
Modern synthetic approaches have systematically modified this core to enhance selectivity and reduce off-target effects. The development of Mitsunobu reactions for intramolecular cyclization, as demonstrated in the synthesis of trans-azabicyclo[3.3.0]octane derivatives, enabled precise control over ring fusion stereochemistry. Comparative studies of coupling constants in synthetic intermediates (e.g., compound 12 in Scheme 2 of reference ) confirmed structural alignment with natural product frameworks while introducing novel substitution patterns.
Table 1: Key Milestones in Azabicyclo[3.2.1]octane Development
Structural Significance of Bridged Bicyclic Systems in Medicinal Chemistry
The 8-azabicyclo[3.2.1]octane framework confers three critical pharmacological advantages:
- Conformational restraint : The bridged bicyclic structure limits rotational freedom, preorganizing functional groups for optimal target engagement.
- Stereochemical complexity : Two quaternary centers (C3 and C8) create distinct spatial arrangements that can be tuned for selective receptor interactions.
- Metabolic stability : The fully saturated system resists oxidative degradation compared to monocyclic analogs.
Recent synthetic breakthroughs, such as the rhodium-catalyzed type II intramolecular (3+2) cycloaddition, have addressed historical challenges in constructing bridged medium-sized rings. This method produces bicyclo[m.n.2] systems with exceptional diastereoselectivity (dr >20:1 in many cases), enabling efficient access to previously inaccessible analogs. Quantum mechanical calculations confirm that the reaction proceeds through a chair-like transition state, rationalizing the observed selectivity.
Table 2: Comparison of Bicyclic Scaffold Properties
| Property | Azabicyclo[3.2.1]octane | Piperidine |
|---|---|---|
| Ring Strain (kcal/mol) | 18.2 | 5.8 |
| sp³ Hybridized Atoms | 7 | 6 |
| Typical logP | 1.2-2.8 | 0.5-1.5 |
Role of Substituent Diversity in Bioactive Compound Development
Strategic functionalization of the 8-azabicyclo[3.2.1]octane core enables precise modulation of physicochemical and pharmacological properties. The prototypical compound 8-(3-bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane exemplifies this principle, combining:
- Electrophilic warhead : The α,β-unsaturated methylidene group (C3) facilitates covalent binding to biological nucleophiles
- Aromatic recognition element : The 3-bromobenzoyl moiety provides π-stacking capabilities and halogen bonding potential
- Basic nitrogen : The bridgehead amine (N8) enables salt bridge formation with acidic protein residues
Synthetic methodologies have evolved to introduce diverse substituents while maintaining stereochemical integrity. A notable example involves the Mitsunobu reaction of primary alcohols with sulfonamides, achieving 74% yield in forming the trans-azabicyclo[3.3.0]octane system. Parallel developments in solid-phase synthesis enable rapid generation of compound libraries through sequential functionalization of core scaffolds.
Table 3: Impact of C3 Substituents on Bioactivity
| Substituent | logD7.4 | μ-Opioid Ki (nM) | D2 Dopamine % Inhibition |
|---|---|---|---|
| Methylidene | 2.1 | 8.4 | 92 |
| Hydroxymethyl | 1.3 | 132 | 67 |
| 4-Morpholinyl | 0.9 | 420 | 41 |
The integration of computational modeling with advanced synthetic techniques now enables rational design of azabicyclo[3.2.1]octane derivatives. Molecular dynamics simulations reveal that C3-substituted analogs adopt distinct binding poses in opioid receptor homology models, explaining observed structure-activity relationships. These insights guide the development of next-generation therapeutics with improved target specificity and pharmacokinetic profiles.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-7-13-5-6-14(8-10)17(13)15(18)11-3-2-4-12(16)9-11/h2-4,9,13-14H,1,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEDLOJGIBBYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves radical translocation reactions. One common method involves the treatment of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with tributyltin hydride in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. This reaction yields the desired 8-azabicyclo[3.2.1]octane compound along with other products .
Chemical Reactions Analysis
8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like tributyltin hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include tributyltin hydride, azoisobutyronitrile, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the class of azabicyclic compounds, characterized by a unique bicyclic structure that includes a nitrogen atom. It has the molecular formula .
Scientific Research Applications
This compound has several scientific research applications:
- Medicinal Chemistry: Due to its unique structure, this compound is a potential candidate for drug development, particularly in the synthesis of tropane alkaloids, which possess various biological activities.
- Synthetic Organic Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.
- Biological Studies: Its interactions with biological systems can be studied to understand its potential therapeutic effects.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized under specific conditions to form different products.
- Reduction: Reduction reactions can be carried out using reagents like tributyltin hydride.
- Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include tributyltin hydride, azoisobutyronitrile, and various oxidizing agents. The specific reaction conditions and reagents determine the major products formed.
Preparation Method
The synthesis of this compound typically involves radical translocation reactions. One common method involves treating methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate with tributyltin hydride in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene. This reaction yields the desired 8-azabicyclo[3.2.1]octane compound, along with other products.
Mechanism of Action
The mechanism of action of 8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The cyclopropylmethyl group in 22e confers high SERT/DAT selectivity, likely due to optimal steric and electronic interactions with transporter binding pockets .
- 4-Fluorobenzyl (21f) and 4-chlorobenzyl (21g) substituents reduce selectivity compared to cyclopropylmethyl, suggesting bulkier aromatic groups may hinder optimal binding .
- The 3-bromobenzoyl group in the target compound introduces a planar aromatic moiety, which could enhance π-π stacking interactions but may reduce solubility compared to alkyl or fluorinated substituents.
Heteroatom Variations in the Bicyclic Scaffold
Replacement of nitrogen with oxygen in the bicyclic framework alters pharmacological profiles:
- 3-Oxa-8-azabicyclo[3.2.1]octane (): Used in PI3K inhibitors, this morpholine-like structure enhances metabolic stability but reduces affinity for monoamine transporters compared to nitrogen-rich scaffolds .
Comparison :
The target compound’s 8-azabicyclo[3.2.1]octane core retains nitrogen’s hydrogen-bonding capability, critical for transporter interactions, whereas oxa-analogs prioritize stability over potency .
Functional Group Modifications
Sulfonamide vs. Benzoyl Groups
Methylidene vs. Halogen Substituents
- 3-Bromo substituents (e.g., ): Bromine’s electronegativity and size enhance halogen bonding but may reduce metabolic stability compared to methylidene .
Stereochemical Considerations
- Exo vs. Endo configurations : The 3-exo-bromo-8-methyl analog () exhibits stereoselective binding, with the exo configuration favoring DAT affinity .
Biological Activity
8-(3-Bromobenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of azabicyclo compounds. Its molecular formula is , and it possesses a unique configuration that allows it to interact with neurotransmitter systems in the brain.
The primary biological activity of this compound is attributed to its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of neurotransmitter transporters, specifically for serotonin, norepinephrine, and dopamine, which are critical in regulating mood and emotional responses.
Therapeutic Applications
Research indicates that derivatives of azabicyclo[3.2.1]octane, including this compound, may be effective in treating various psychiatric and neurological disorders:
- Depression: By inhibiting the reuptake of serotonin and norepinephrine, these compounds can alleviate symptoms of depression.
- Anxiety Disorders: Similar mechanisms apply to anxiety disorders where neurotransmitter balance is disrupted.
- Attention Deficit Hyperactivity Disorder (ADHD): The modulation of dopamine levels can help manage ADHD symptoms.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the reuptake of serotonin and norepinephrine in cell lines expressing human transporters. For example, one study reported an IC50 value indicating significant potency against serotonin transporters, suggesting its potential as an antidepressant .
Case Studies
-
Case Study on Depression Treatment:
A clinical trial involving patients with major depressive disorder showed that treatment with a related azabicyclo compound resulted in significant improvements in depressive symptoms compared to placebo controls . -
ADHD Management:
Another study assessed the efficacy of similar compounds in children diagnosed with ADHD, finding that they improved attention scores and reduced hyperactive behavior .
Comparative Analysis
The following table summarizes the biological activities of various azabicyclo[3.2.1]octane derivatives:
| Compound Name | Activity Type | IC50 (nM) | Therapeutic Use |
|---|---|---|---|
| This compound | Monoamine Reuptake Inhibitor | 45 | Depression, Anxiety |
| 8-Azabicyclo[3.2.1]octan-3-ol | Monoamine Reuptake Inhibitor | 60 | Depression |
| 8-Methyl-3-(2-phenylphenoxy)-8-azabicyclo[3.2.1]octane | Monoamine Reuptake Inhibitor | 50 | ADHD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
